5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde
Overview
Description
5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 590376-26-4 . It has a molecular weight of 260.72 and its linear formula is C15H13ClO2 . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde is 1S/C15H13ClO2/c1-11-3-2-4-12(7-11)10-18-15-6-5-14(16)8-13(15)9-17/h2-9H,10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde is a liquid at room temperature . It has a molecular weight of 260.72 and its linear formula is C15H13ClO2 .Scientific Research Applications
Catalytic Oxidation Processes
One study explored the chloroperoxidase-catalyzed benzylic hydroxylation , demonstrating the enzyme's specificity and limitations with substrates similar to 5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde. The research showed the enzyme's ability to oxidize specific substrates while being sensitive to additional substituents, revealing insights into enzyme-substrate interactions and potential applications in selective organic synthesis (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Photocatalytic Oxidation
Another significant area of application is in photocatalytic oxidation , where the conversion of benzyl alcohol derivatives (closely related to 5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde) into corresponding aldehydes was achieved with high conversion and selectivity using a TiO2 photocatalyst under O2 atmosphere. This process underscores the importance of photocatalytic reactions in producing valuable chemical intermediates and the role of surface complexes in reaction mechanisms (Higashimoto et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-3-2-4-12(7-11)10-18-15-6-5-14(16)8-13(15)9-17/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSWPXOOODFAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405601 | |
Record name | 5-chloro-2-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde | |
CAS RN |
590376-26-4 | |
Record name | 5-chloro-2-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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